molecular formula C13H10ClNO3 B6391913 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% CAS No. 1261943-89-8

3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95%

Cat. No. B6391913
CAS RN: 1261943-89-8
M. Wt: 263.67 g/mol
InChI Key: XPQKAXMTNHOGAV-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% (3-CMI-95) is a synthetic compound that has been studied for its potential applications in scientific research. It is an aromatic compound composed of a phenyl group, a methyl group, and a chlorine atom bound to an isonicotinic acid moiety. 3-CMI-95 has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in studies of the biochemical and physiological effects of drugs and other compounds on living organisms. In addition, it has been used in laboratory experiments to study the mechanism of action of various compounds. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% is not fully understood. However, it is known to interact with certain enzymes in the body, such as acetylcholinesterase and monoamine oxidase. It is thought that these interactions may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% have not been extensively studied. However, it has been shown to have some effects on the nervous system, including an increase in acetylcholine levels and a decrease in monoamine oxidase activity. It has also been shown to have some effects on the cardiovascular system, including an increase in heart rate and a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% in laboratory experiments include its high purity and its ability to be synthesized in a laboratory setting. Additionally, it can be used to study the biochemical and physiological effects of drugs and other compounds on living organisms. The main limitation of using 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research on 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95%. These include further research into its biochemical and physiological effects, as well as research into its potential applications in laboratory experiments and organic synthesis. Additionally, further research into its mechanism of action may help to better understand its effects on the body. Finally, research into the safety and toxicity of 3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% may help to better understand its potential risks and benefits.

Synthesis Methods

3-(3-Chloro-4-methoxyphenyl)isonicotinic acid, 95% can be synthesized in a laboratory setting using a variety of methods. One such method involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with sodium hydroxide and isonicotinic acid. The reaction is conducted in aqueous solution at room temperature and yields a 95% pure product. The product can then be crystallized and filtered to obtain a high-purity product.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(6-11(12)14)10-7-15-5-4-9(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKAXMTNHOGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687929
Record name 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-89-8
Record name 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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